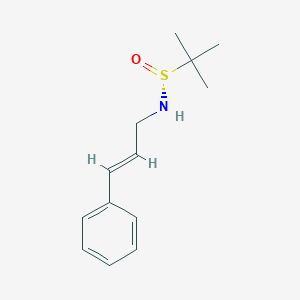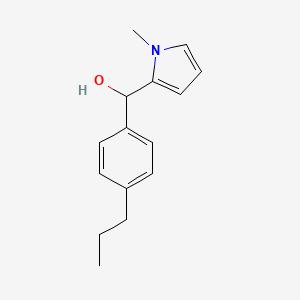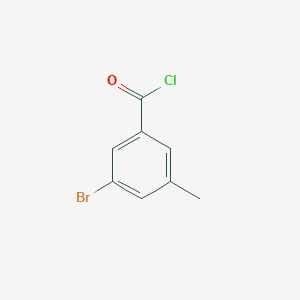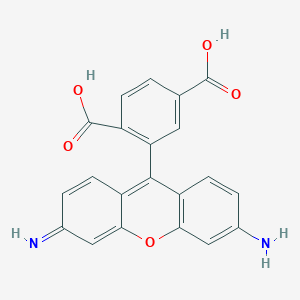
2-Bromo-6-(tert-butyl)-4-fluoro-3-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-(tert-butyl)-4-fluoro-3-methylphenol is an organic compound with a complex structure that includes bromine, fluorine, and tert-butyl groups attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(tert-butyl)-4-fluoro-3-methylphenol typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 6-(tert-butyl)-4-fluoro-3-methylphenol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-6-(tert-butyl)-4-fluoro-3-methylphenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine or fluorine atoms, leading to different hydrocarbon derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amino derivatives, while oxidation can produce quinones.
Aplicaciones Científicas De Investigación
2-Bromo-6-(tert-butyl)-4-fluoro-3-methylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2-Bromo-6-(tert-butyl)-4-fluoro-3-methylphenol exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards certain targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-fluoro-6-methylphenol: Similar structure but lacks the tert-butyl group.
2-Bromo-6-(tert-butyl)-4-chloro-3-methylphenol: Similar structure but with chlorine instead of fluorine.
2-Iodo-6-(tert-butyl)-4-fluoro-3-methylphenol: Similar structure but with iodine instead of bromine.
Uniqueness
2-Bromo-6-(tert-butyl)-4-fluoro-3-methylphenol is unique due to the combination of bromine, fluorine, and tert-butyl groups, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C11H14BrFO |
|---|---|
Peso molecular |
261.13 g/mol |
Nombre IUPAC |
2-bromo-6-tert-butyl-4-fluoro-3-methylphenol |
InChI |
InChI=1S/C11H14BrFO/c1-6-8(13)5-7(11(2,3)4)10(14)9(6)12/h5,14H,1-4H3 |
Clave InChI |
SXZAXVHMJGDGIQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C(=C1Br)O)C(C)(C)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


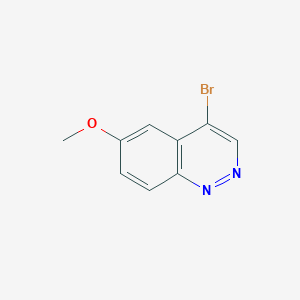

![tert-Butyl 2-(7-chlorothieno[3,2-b]pyridin-3-yl)acetate](/img/structure/B13918610.png)
![2-[(4-Methoxyphenyl)methyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B13918618.png)
![2-(Chloromethyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13918625.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B13918626.png)

![Endo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-6-carboxylic acid](/img/structure/B13918642.png)
![Thieno[3,2-c]pyridin-2-ylmethanamine](/img/structure/B13918644.png)
